![molecular formula C11H7N3O2 B2653322 5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 934605-31-9](/img/structure/B2653322.png)
5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Cyanophenylacetic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff . It’s a nitrile precursor used to synthesize 1,2,4,5-tetrazines .
Synthesis Analysis
4-Cyanophenylacetic acid can be used as a reactant to prepare various compounds. For example, it can be used to prepare 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile by copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole in the presence of 2,2′-bipyridyl . It can also be used to prepare 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile by one-pot three-component reaction with N-phenylbenzamidine and nitromethane via activation of C-H and N-H bonds .Molecular Structure Analysis
The molecular formula of 4-Cyanophenylacetic acid is C9H7NO2. It has a molecular weight of 161.16 g/mol .Chemical Reactions Analysis
4-Cyanophenylacetic acid can react with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts to synthesize 1,2,4,5-tetrazines .Scientific Research Applications
Structural and Spectral Investigations
Research on pyrazole derivatives, similar in structure to "5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid," focuses on their structural and spectral characteristics. For instance, the combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveal their structural attributes through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in various fields, from material science to drug design (Viveka et al., 2016).
Biological Activity and Applications
The cytotoxicity and biological activity of pyrazole derivatives are of significant interest. Compounds like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in cancer research and therapy (Hassan et al., 2014).
Spectroscopic Studies and Nonlinear Optical Properties
Some pyrazole derivatives exhibit unique spectroscopic features and nonlinear optical properties, making them candidates for optical applications. The study of compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals insights into their structural, spectroscopic evaluations, and potential for nonlinear optical activity, which can be leveraged in developing new optical materials and devices (Tamer et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(4-cyanophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-6-7-1-3-8(4-2-7)9-5-10(11(15)16)14-13-9/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXGRRNWGRISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-cyanophenyl)-1H-pyrazole-3-carboxylic acid |
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